molecular formula C5H2ClF2NO2S B13496875 4,6-Difluoropyridine-3-sulfonyl chloride

4,6-Difluoropyridine-3-sulfonyl chloride

Cat. No.: B13496875
M. Wt: 213.59 g/mol
InChI Key: XDSXJLJRMOIWKP-UHFFFAOYSA-N
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Description

4,6-Difluoropyridine-3-sulfonyl chloride is a fluorinated pyridine derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring significantly alters its reactivity and stability, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoropyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where chlorine atoms in the pyridine ring are replaced with fluorine atoms using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .

Industrial Production Methods

For industrial-scale production, the synthesis of pyridine-3-sulfonyl chloride can be carried out by taking 3-aminopyridine as the initial raw material. The process involves the separation of intermediate fluoboric acid diazonium salt, followed by a sulfonyl chlorination reaction. This method is advantageous due to its low cost, high product yield, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4,6-Difluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-difluoropyridine-3-sulfonyl chloride involves its interaction with various molecular targets. The presence of fluorine atoms in the pyridine ring enhances its electron-withdrawing properties, making it more reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3,5,6-tetrafluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • 2,5-Difluoropyridine

Uniqueness

4,6-Difluoropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both fluorine and sulfonyl chloride groups in the pyridine ring makes it highly reactive and versatile for various applications. Compared to other fluorinated pyridines, this compound offers a unique combination of reactivity and stability, making it valuable for specialized research and industrial applications .

Properties

Molecular Formula

C5H2ClF2NO2S

Molecular Weight

213.59 g/mol

IUPAC Name

4,6-difluoropyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)4-2-9-5(8)1-3(4)7/h1-2H

InChI Key

XDSXJLJRMOIWKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)S(=O)(=O)Cl)F

Origin of Product

United States

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